2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol
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Overview
Description
2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol: is a chemical compound with the molecular formula C7H5FN4O and a molecular weight of 180.14 g/mol . This compound features a phenol group substituted with a fluorine atom and a tetrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated phenol derivative.
Tetrazole Formation:
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst like palladium.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
4-(1H-1,2,3,4-tetrazol-1-yl)phenol: Lacks the fluorine substitution.
Uniqueness
2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is unique due to the presence of both a fluorine atom and a tetrazole ring, which confer distinct chemical properties and potential biological activities .
Properties
CAS No. |
1037798-26-7 |
---|---|
Molecular Formula |
C7H5FN4O |
Molecular Weight |
180.1 |
Purity |
95 |
Origin of Product |
United States |
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